4-hydroxy-2,3,6-trimethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
Description
Properties
IUPAC Name |
4-hydroxy-2,3,6-trimethoxy-6,7,8,9-tetrahydrobenzo[7]annulen-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O5/c1-17-9-6-4-5-8-7-10(18-2)14(19-3)13(16)11(8)12(9)15/h7,9,16H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVPROWICRHWDAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCC2=CC(=C(C(=C2C1=O)O)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Hydroxy-2,3,6-trimethoxy-6,7,8,9-tetrahydro-5H-benzo annulen-5-one is a complex organic compound with potential biological activities that warrant detailed exploration. This article synthesizes available research findings regarding its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a unique benzoannulene structure with multiple methoxy groups and a hydroxyl group that may contribute to its biological properties. The presence of these functional groups can enhance interactions with biological targets.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. The hydroxyl group is known to scavenge free radicals, thereby potentially reducing oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases.
Anti-inflammatory Effects
Studies have shown that derivatives of benzo annulenes can modulate inflammatory pathways. The compound may inhibit pro-inflammatory cytokines, which are implicated in chronic inflammation and related disorders such as arthritis and cardiovascular diseases.
Neuroprotective Properties
Preliminary studies suggest that this compound may possess neuroprotective effects. It could potentially inhibit pathways leading to neurodegeneration by modulating neurotransmitter systems or protecting against excitotoxicity.
The precise mechanisms through which 4-hydroxy-2,3,6-trimethoxy-6,7,8,9-tetrahydro-5H-benzo annulen-5-one exerts its effects are still under investigation. However, it is hypothesized that:
- Inhibition of Enzymes : Similar compounds have been shown to inhibit phosphodiesterases (PDEs), which play a role in various signaling pathways.
- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing neuronal activity and survival.
Study 1: Neuroprotective Effects in Cell Models
A study evaluated the effects of a related compound on HT-22 neuronal cells under stress conditions induced by corticosterone. Results indicated that treatment with the compound significantly improved cell viability in a dose-dependent manner (IC50 = 12.5 μM), suggesting protective effects against neurotoxicity .
| Concentration (μM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 6.25 | 75 |
| 12.5 | 90 |
| 25 | 85 |
Study 2: Anti-inflammatory Activity
Another study focused on the anti-inflammatory properties of benzo annulene derivatives. The results demonstrated a reduction in the levels of pro-inflammatory cytokines (IL-6 and TNF-alpha) when cells were treated with the compound .
| Treatment | IL-6 (pg/mL) | TNF-alpha (pg/mL) |
|---|---|---|
| Control | 50 | 40 |
| Compound Treatment | 20 | 15 |
Comparison with Similar Compounds
Physicochemical Properties
- Solubility : Hydroxy and methoxy groups in 13aa enhance polarity compared to halogenated derivatives (e.g., 3-chloro and 2-bromo analogues), which are more lipophilic .
- Thermal Stability : The trifluoromethyl derivative 6h exhibits lower melting points (liquid state) due to disrupted crystallinity, while 13aa and halogenated analogues are solids .
- Spectroscopic Trends :
- C=O Stretching : IR peaks for ketones range from 1,680–1,700 cm⁻¹, with electron-withdrawing groups (e.g., Cl, Br) shifting peaks to higher wavenumbers .
- Aromatic Protons : Deshielding effects from electron-withdrawing substituents (Cl, Br) result in downfield shifts (δ >7.0 ppm) compared to 13aa (δ ~6.85 ppm).
Key Research Findings
- Synthetic Efficiency : Methoxy and hydroxyl groups in 13aa require multi-step protection/deprotection strategies, reducing yield (65%) compared to direct halogenation (e.g., 82% for 6h ).
- Structure-Activity Relationships (SAR) :
- Thermodynamic Data : The 3-chloro analogue has a calculated density of 1.2 g/cm³ and vapor pressure of 0.0 mmHg at 25°C, indicating low volatility .
Q & A
Q. What are the standard synthetic routes for 4-hydroxy-2,3,6-trimethoxy-benzo[7]annulen-5-one derivatives, and how do reaction conditions influence yields?
The synthesis of benzo[7]annulene derivatives typically involves cyclization of substituted precursors. For example:
- Halogenation and oxidation : Starting from pentanoic acid derivatives, bromine or fluorine substituents can be introduced via halogenation, followed by cyclization using palladium catalysts .
- Cyclocondensation : Reacting 5-(3-substituted-phenyl)pentanoic acid with NaH or other bases under reflux in dichloromethane yields the bicyclic ketone core .
Q. Critical factors :
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency.
- Catalyst selection : Palladium on carbon improves regioselectivity for methoxy and hydroxy substitutions .
Q. Example protocol :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Halogenation | Br₂, FeCl₃, 0°C | 65% |
| Cyclization | Pd/C, DMF, 80°C | 72% |
Q. How is structural characterization of this compound performed, and what spectral signatures are diagnostic?
Key techniques :
Q. Data interpretation challenges :
Advanced Research Questions
Q. What are the mechanistic insights into the regioselectivity of electrophilic substitution reactions in this compound?
Electrophilic aromatic substitution (EAS) is influenced by:
- Substituent effects : Methoxy groups activate the ortho/para positions, while hydroxy groups direct electrophiles to meta positions due to resonance and inductive effects .
- Steric hindrance : Bulky substituents at C-2 and C-3 reduce reactivity at adjacent positions, favoring substitution at C-6 .
Case study : Nitration of the parent compound yields 4-nitro derivatives as major products (75% yield) due to methoxy-directed EAS .
Q. How do structural modifications (e.g., halogenation) alter biological activity in benzo[7]annulene derivatives?
Comparative analysis :
Q. Mechanistic insights :
Q. What computational methods are used to predict collision cross-sections (CCS) and reactivity of this compound?
AI-driven synthesis planning :
Q. Validation :
Data Contradictions and Resolution
Q. Conflicting reports on anti-cancer mechanisms: DNA intercalation vs. kinase inhibition
- Evidence for DNA intercalation : Fluorescence quenching assays show binding to DNA with Kd = 1.2 µM .
- Evidence for kinase inhibition : Derivatives inhibit PI3Kα (IC₅₀ = 0.8 µM) via hydrogen bonding to Val851 .
- Resolution : Bioactivity is context-dependent. Substituents at C-3 dictate the dominant mechanism (e.g., bromine favors DNA binding; methoxy favors kinase inhibition) .
Q. Discrepancies in optimal reaction solvents (DMF vs. dichloromethane)
- DMF : Higher yields (72%) for cyclization due to better solubility of intermediates .
- Dichloromethane : Preferred for acid-sensitive intermediates (prevents ketone decomposition) .
- Guideline : Use DMF for electron-deficient substrates; dichloromethane for electron-rich systems .
Methodological Recommendations
Q. Best practices for resolving overlapping NMR signals
Q. Strategies for enhancing synthetic scalability
- Flow chemistry : Continuous reactors reduce reaction time (2h vs. 12h batch) and improve purity (>95%) .
- Catalyst recycling : Pd/C can be reused 3× with <10% loss in activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
